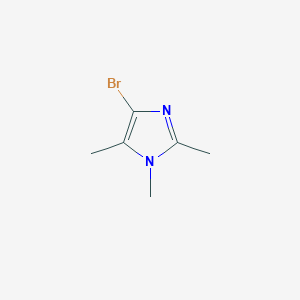
4-Bromo-1,2,5-trimethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-1,2,5-trimethyl-1H-imidazole” is a heterocyclic compound that contains an imidazole ring . It is used as an important intermediate for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of imidazoles, including “4-Bromo-1,2,5-trimethyl-1H-imidazole”, has been a topic of recent research . A common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “4-Bromo-1,2,5-trimethyl-1H-imidazole” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The exact structure can be viewed using specific software or online databases .Chemical Reactions Analysis
Imidazoles, including “4-Bromo-1,2,5-trimethyl-1H-imidazole”, are key components to functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1,2,5-trimethyl-1H-imidazole” include its molecular weight of 189.05 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Wissenschaftliche Forschungsanwendungen
- Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals, emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
- The synthesis of imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .
- The results of these methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Organic & Biomolecular Chemistry
Pharmaceutical Chemistry
Chemical Synthesis
- Imidazole derivatives have been synthesized and evaluated for their antimicrobial potential . For example, 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone has been tested against Staphylococcus aureus and Escherichia coli .
- The methods of application involve the synthesis of the imidazole derivative, followed by testing its antimicrobial activity using standard microbiological techniques .
- The results of these studies have shown that certain imidazole derivatives can exhibit significant antimicrobial activity, providing a potential avenue for the development of new antimicrobial agents .
- Imidazoles are key components in the synthesis of functional molecules used in a variety of everyday applications . They are utilized in diverse applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, other optical applications, functional materials, and catalysis .
- The methods of application involve the regiocontrolled synthesis of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .
- The results of these methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- 4-Bromo-1H-imidazole may be used as a starting material to prepare 5 (4)-bromo-4 (5)-nitroimidazole . It may also be used in the synthesis of the following aminoimidazoles via palladium catalyzed amination: N - (4-ethoxyphenyl)-1 H -imidazol-4-amine .
- The methods of application involve the use of 4-Bromo-1H-imidazole in various chemical reactions, including palladium-catalyzed amination .
- The results of these reactions include the successful synthesis of various imidazole derivatives, which can be used in further chemical reactions or applications .
Antimicrobial Potential
Synthesis of Functional Molecules
Chemical Synthesis
- Imidazole derivatives have shown potential as antiviral agents . For example, enviroxime is an antiviral drug that contains an imidazole ring .
- The methods of application involve the synthesis of the imidazole derivative, followed by testing its antiviral activity using standard virological techniques .
- The results of these studies have shown that certain imidazole derivatives can exhibit significant antiviral activity, providing a potential avenue for the development of new antiviral agents .
- Imidazole derivatives have been synthesized and evaluated for their anti-inflammatory potential . For example, certain 1, 3-diazole derivatives show anti-inflammatory activity .
- The methods of application involve the synthesis of the imidazole derivative, followed by testing its anti-inflammatory activity using standard biological techniques .
- The results of these studies have shown that certain imidazole derivatives can exhibit significant anti-inflammatory activity, providing a potential avenue for the development of new anti-inflammatory agents .
- 4-Bromo-1H-imidazole may be used as a starting material to prepare 5 (4)-bromo-4 (5)-nitroimidazole . It may also be used in the synthesis of the following aminoimidazoles via palladium catalyzed amination: N - (4-ethoxyphenyl)-1 H -imidazol-4-amine .
- The methods of application involve the use of 4-Bromo-1H-imidazole in various chemical reactions, including palladium-catalyzed amination .
- The results of these reactions include the successful synthesis of various imidazole derivatives, which can be used in further chemical reactions or applications .
- Certain imidazole compounds can be used as ligands for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II) .
- The methods of application involve the use of the imidazole compound in the synthesis of these complexes .
- The results of these reactions include the successful synthesis of various metal complexes, which can be used in further chemical reactions or applications .
Antiviral Potential
Anti-inflammatory Potential
Chemical Synthesis
Synthesis of Complexes
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1,2,5-trimethylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4-6(7)8-5(2)9(4)3/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKMAWNEIWLYMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2,5-trimethyl-1H-imidazole | |
CAS RN |
1036990-53-0 |
Source


|
| Record name | 4-bromo-1,2,5-trimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2401816.png)
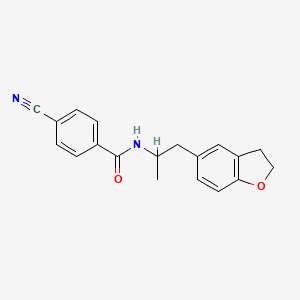
![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)
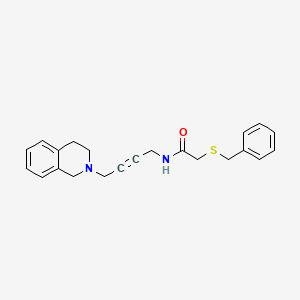
![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)
![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)
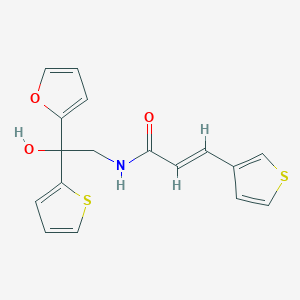
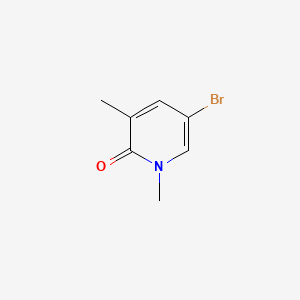
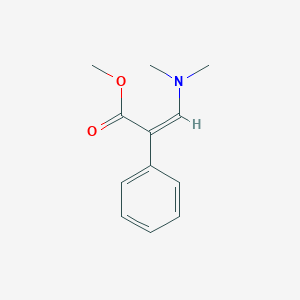
![9-(3,5-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401829.png)
![N-[2-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2401831.png)


